3-硝基-2-(吡啶-2-基硫)吡啶

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

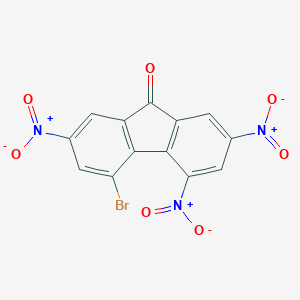

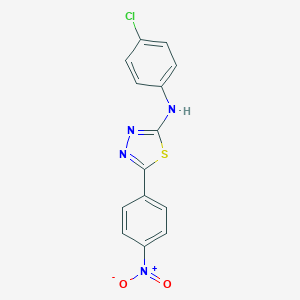

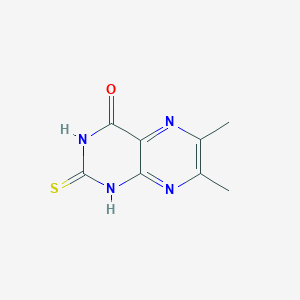

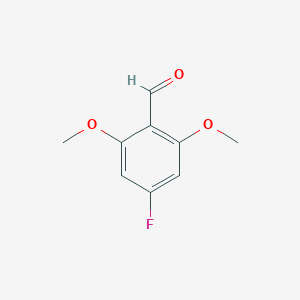

“3-Nitro-2-(pyridin-2-ylthio)pyridine” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of pyridine, which is a basic heterocyclic organic compound with the chemical formula C5H5N .

Synthesis Analysis

The synthesis of nitropyridine derivatives, which includes “3-Nitro-2-(pyridin-2-ylthio)pyridine”, involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .Molecular Structure Analysis

The molecular structure of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be analyzed using various computational methods . These methods can provide a 3D structure of the molecule, which can be viewed using specific software .Chemical Reactions Analysis

The chemical reactions involving “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be complex and varied . For instance, nitropyridines can be substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-Nitro-2-(pyridin-2-ylthio)pyridine” can be determined using various analytical techniques . For example, the melting point, molecular weight, and other properties can be determined .科学研究应用

哌啶衍生物的合成

3-硝基-2-(吡啶-2-基硫)吡啶: 是合成哌啶衍生物的宝贵前体,而哌啶衍生物在药物化学中至关重要。 哌啶结构存在于二十多种药物类别中,并在药物设计中发挥着重要作用 . 该化合物可以发生分子内和分子间反应,形成各种哌啶衍生物,然后评估其药理学应用。

ALK 和 ROS1 双重抑制剂的开发

该化合物已用于设计靶向间变性淋巴瘤激酶 (ALK) 和 c-ros 原癌基因 1 激酶 (ROS1) 的新型抑制剂。 这些抑制剂对于治疗某些类型的癌症至关重要,特别是那些对临床上可用的药物克唑替尼具有耐药性的癌症 .

磁共振研究

3-硝基-2-(吡啶-2-基硫)吡啶 的硝基和吡啶部分使其成为磁共振研究的有趣候选者。 研究人员合成了含有咪唑并[1,2-a]吡啶骨架的新型 N-酰基腙,并通过核磁共振波谱和质谱对其进行了表征 .

酪氨酸激酶抑制剂研究

3-硝基-2-(吡啶-2-基硫)吡啶 的衍生物已被设计和合成作为 IGF-1R 酪氨酸激酶的抑制剂。 这些化合物针对各种癌细胞系测试其抑制活性及其细胞毒性,为癌症治疗研究做出贡献 .

制药工业应用

3-硝基-2-(吡啶-2-基硫)吡啶 的结构多功能性使其能够被掺入各种药物化合物中。 它的衍生物存在于生物碱和其他类别的药物中,突出了它在药物合成和开发中的重要性 .

有机合成方法学

该化合物在开发有机合成的新方法中也很重要。 它可以用于多组分反应、环化和环合过程,这些过程是创造复杂有机分子的基础 .

生物活性研究

3-硝基-2-(吡啶-2-基硫)吡啶 衍生物的生物活性是一个令人感兴趣的领域。 研究人员调查这些化合物以寻找各种生物活性,这可能导致发现新的治疗剂 .

化学物理学研究

在化学物理学领域,3-硝基-2-(吡啶-2-基硫)吡啶 作为研究化合物物理性质的基石。 对其衍生物的化学稳定性、反应性和与其他分子的相互作用进行分析 .

作用机制

The exact mechanism of action of NPT is not yet fully understood. However, it is believed to act as an inhibitor of enzymes involved in signal transduction pathways. It has been shown to inhibit the activity of several enzymes such as protein kinase C, cyclooxygenase, and phospholipase A2. In addition, NPT has been shown to inhibit the activity of several transcription factors such as NF-κB and AP-1.

Biochemical and Physiological Effects

NPT has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in signal transduction pathways, leading to a decrease in the production of inflammatory mediators. It has also been shown to inhibit the activity of transcription factors such as NF-κB and AP-1, leading to a decrease in the expression of genes involved in inflammation and cancer. In addition, NPT has been shown to have antioxidant and neuroprotective effects.

实验室实验的优点和局限性

NPT has several advantages and limitations for lab experiments. One of the main advantages of NPT is its low cost and ease of synthesis. Additionally, NPT is relatively stable and can be stored for long periods of time without significant degradation. However, one of the main limitations of NPT is its low solubility in water, which can make it difficult to use in some experiments.

未来方向

NPT has great potential for future research and development. One potential direction is to further investigate its mechanism of action and its effects on signal transduction pathways. Additionally, further research could be done to investigate its potential applications in the treatment of Alzheimer’s disease and Parkinson’s disease. Another potential direction is to investigate its potential as an antioxidant and neuroprotective agent. Finally, further research could be done to investigate its potential applications in drug development and the study of protein structure and function.

合成方法

NPT can be synthesized using a two-step process. The first step involves the reaction of 2-chloropyridine with thiourea in the presence of sodium hydroxide to form 2-(pyridin-2-ylthio)pyridine. The second step involves the oxidation of the 2-(pyridin-2-ylthio)pyridine to 3-nitro-2-(pyridin-2-ylthio)pyridine. This reaction is typically done using nitric acid or sodium nitrite as the oxidizing agent. The overall reaction is shown below:

2-chloropyridine + thiourea + NaOH → 2-(pyridin-2-ylthio)pyridine

2-(pyridin-2-ylthio)pyridine + HNO3/NaNO2 → 3-nitro-2-(pyridin-2-ylthio)pyridine

属性

IUPAC Name |

3-nitro-2-pyridin-2-ylsulfanylpyridine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c14-13(15)8-4-3-7-12-10(8)16-9-5-1-2-6-11-9/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSPAXJFFIAJUBQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SC2=C(C=CC=N2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70195376 |

Source

|

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4262-11-7 |

Source

|

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004262117 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-nitro-2,2'-thiodi- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70195376 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。